molecular formula C14H21BrN4 B7452318 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide

2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide

Cat. No. B7452318
M. Wt: 325.25 g/mol
InChI Key: PKVYGMLORUMBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazo[1,2-a]pyrimidine and has a piperidine moiety attached to it. The hydrobromide salt of this compound is commonly used in research due to its high solubility in water.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide is not fully understood. However, it is believed to work by binding to specific receptors or proteins in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide are diverse. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide in lab experiments include its high solubility in water and its potential applications in various fields. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are numerous future directions for the study of 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide. One potential direction is the further exploration of its anti-cancer properties and its potential use in cancer therapy. Another direction is the study of its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis involves a multi-step process, and it has been studied for its potential use as a therapeutic agent, as well as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging studies. While its advantages in lab experiments are numerous, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide involves a multi-step process. The starting material for the synthesis is imidazo[1,2-a]pyrimidine, which is reacted with 2,6-dimethylpiperidine to form the desired compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Scientific Research Applications

The potential applications of 2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide in scientific research are vast. This compound has been studied for its use as a potential therapeutic agent for various diseases, including cancer and neurological disorders. It has also been used as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging studies.

properties

IUPAC Name

2-[(2,6-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4.BrH/c1-11-5-3-6-12(2)18(11)10-13-9-17-8-4-7-15-14(17)16-13;/h4,7-9,11-12H,3,5-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVYGMLORUMBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=CN3C=CC=NC3=N2)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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